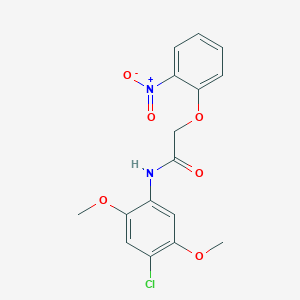

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

Description

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide is a substituted acetamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group attached to the acetamide nitrogen and a 2-nitrophenoxy moiety at the acetyl oxygen. This structure combines electron-withdrawing (chloro, nitro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties. Such derivatives are often intermediates in heterocyclic compound synthesis or explored for pharmacological and agrochemical applications .

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O6/c1-23-14-8-11(15(24-2)7-10(14)17)18-16(20)9-25-13-6-4-3-5-12(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAVMJRVWSRBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-nitrophenol.

Formation of Intermediate: The 4-chloro-2,5-dimethoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2,5-dimethoxyphenyl)chloroacetamide.

Coupling Reaction: The intermediate is then reacted with 2-nitrophenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Reduction: Reduction of the nitro group yields the corresponding amine.

Substitution: Substitution of the chloro group yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

The 2-nitrophenoxy group in the target compound distinguishes it from analogs with alternative phenoxy substituents. For example:

- N-(4-Chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide (): Replacing the nitro group with 3,4-dimethylphenoxy introduces steric bulk and reduces electron-withdrawing effects.

- N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide (): The trifluoromethoxy group increases electronegativity and metabolic stability compared to nitro, which may alter receptor binding in bioactive compounds .

Table 1: Phenoxy Substituent Effects

Variations in the Aromatic Core

The 4-chloro-2,5-dimethoxyphenyl moiety is shared with several compounds in the evidence, but substitutions on the acetamide nitrogen or adjacent groups modulate activity:

- 25C-NBOH HCl (): Contains a 4-chloro-2,5-dimethoxyphenethylamine scaffold instead of acetamide. The ethylamine linker and benzylamine substitution favor serotonin receptor agonism, highlighting how nitrogen functionalization dictates pharmacological targets .

- Alachlor (): A chloroacetamide herbicide with a 2,6-diethylphenyl group. The absence of methoxy and nitro groups reduces aromatic reactivity, favoring herbicidal activity through inhibition of fatty acid elongation .

Table 2: Aromatic Core Modifications

Sulfur-Containing Analogs

Sulfur incorporation, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), introduces strong electron-withdrawing effects via the sulfonyl group.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides. Its unique structure, featuring both chloro and nitro groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process starting with 4-chloro-2,5-dimethoxyaniline and 2-nitrophenol. The synthesis involves acylation reactions and can be summarized as follows:

- Starting Materials : 4-chloro-2,5-dimethoxyaniline and 2-nitrophenol.

- Acylation Reaction : The aniline is reacted with chloroacetyl chloride in the presence of a base to form an intermediate.

- Final Product Formation : The intermediate undergoes a coupling reaction with 2-nitrophenol.

This synthetic route highlights the compound's structural complexity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating related acetamides demonstrated their effectiveness against Klebsiella pneumoniae, a pathogen known for its resistance to antibiotics. The presence of the chloro group was found to enhance antibacterial activity by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 µg/mL | Klebsiella pneumoniae |

| N-(4-fluoro-3-nitrophenyl)acetamide | 32 µg/mL | Klebsiella pneumoniae |

Note: MIC values for this compound are yet to be determined (TBD).

Anticancer Activity

The compound's potential anticancer properties have also been explored. Similar compounds have shown efficacy against various cancer cell lines, including colon carcinoma. The mechanism often involves inducing apoptosis or inhibiting cell division pathways through interaction with specific cellular proteins .

Case Study: Anticancer Activity Assessment

A study assessed the cytotoxic effects of a related acetamide on HCT-15 colon carcinoma cells. The results indicated that the compound significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations revealed that the compound interacts with critical proteins involved in cancer cell survival, suggesting its potential as a therapeutic agent .

The biological activity mechanisms of this compound may include:

- Antibacterial Mechanism : Targeting bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

- Anticancer Mechanism : Inducing apoptosis through mitochondrial pathways or inhibiting specific kinases involved in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.